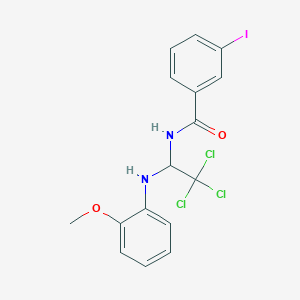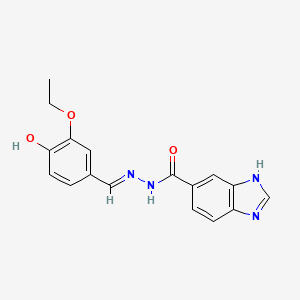![molecular formula C26H17Cl3N4 B11979010 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979010.png)
2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H17Cl3N4. It is a member of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trichloroaniline with a suitable pyrido[1,2-a]benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine and requires heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different aromatic or aliphatic groups .
科学的研究の応用
2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 2-Benzyl-3-methyl-1-(2,4-dichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-3-methyl-1-(2,4,5-trifluoroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-3-methyl-1-(2,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
What sets 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the aniline ring may enhance its binding affinity to certain targets and increase its stability under various conditions .
特性
分子式 |
C26H17Cl3N4 |
|---|---|
分子量 |
491.8 g/mol |
IUPAC名 |
2-benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H17Cl3N4/c1-15-17(11-16-7-3-2-4-8-16)25(32-23-13-20(28)19(27)12-21(23)29)33-24-10-6-5-9-22(24)31-26(33)18(15)14-30/h2-10,12-13,32H,11H2,1H3 |
InChIキー |
GLDGTWOYWNDOKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NC5=CC(=C(C=C5Cl)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11978935.png)

![4-methyl-N-((Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11978951.png)


![Diisobutyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978959.png)


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978973.png)


![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978986.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978991.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978998.png)
